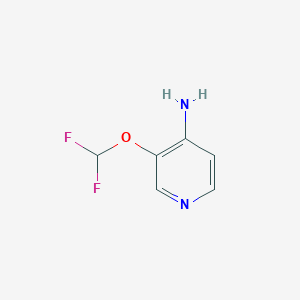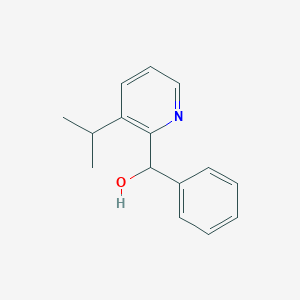
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom, and is substituted with acetyl, amino, dichlorophenyl, methyl, and carbonitrile groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The acetyl, amino, dichlorophenyl, methyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of each substituent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-acetyl-2-amino-4-phenyl-6-methyl-4H-pyran-3-carbonitrile: Similar structure but lacks the dichlorophenyl group.
5-acetyl-2-amino-4-(3,4-dimethylphenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but has dimethylphenyl instead of dichlorophenyl.
Uniqueness
The presence of the dichlorophenyl group in 5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile imparts unique chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
特性
分子式 |
C15H12Cl2N2O2 |
|---|---|
分子量 |
323.2 g/mol |
IUPAC名 |
5-acetyl-2-amino-4-(3,4-dichlorophenyl)-6-methyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-7(20)13-8(2)21-15(19)10(6-18)14(13)9-3-4-11(16)12(17)5-9/h3-5,14H,19H2,1-2H3 |
InChIキー |
KGXZLQRGNGWNPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)


![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)
![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)

![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)

![3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11785570.png)

![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
![7-(Ethylthio)-3-(phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11785583.png)


